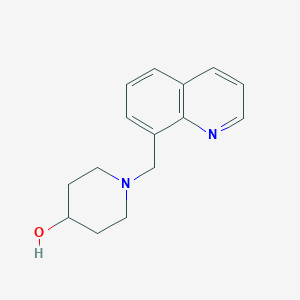
1-(Quinolin-8-ylmethyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-8-ylmethyl)piperidin-4-ol, also known as QMPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QMPO is a synthetic compound that belongs to the class of piperidine derivatives and has a quinoline moiety attached to it.
Wirkmechanismus
The exact mechanism of action of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. This can improve cognitive function and memory. 1-(Quinolin-8-ylmethyl)piperidin-4-ol has also been shown to have antioxidant properties, which can protect against oxidative stress and prevent neuronal damage.
Biochemical and physiological effects:
In addition to its neuroprotective effects, 1-(Quinolin-8-ylmethyl)piperidin-4-ol has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the brain. 1-(Quinolin-8-ylmethyl)piperidin-4-ol can also improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is its high yield and purity, which makes it suitable for use in lab experiments. 1-(Quinolin-8-ylmethyl)piperidin-4-ol is also stable and can be stored for long periods of time. However, one limitation of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(Quinolin-8-ylmethyl)piperidin-4-ol. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. 1-(Quinolin-8-ylmethyl)piperidin-4-ol may also have applications in the treatment of cancer, as it has been shown to have anti-tumor properties. Further research is needed to fully understand the mechanism of action of 1-(Quinolin-8-ylmethyl)piperidin-4-ol and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(Quinolin-8-ylmethyl)piperidin-4-ol involves the reaction of 8-chloroquinoline with piperidine-4-ol in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then treated with formaldehyde to yield 1-(Quinolin-8-ylmethyl)piperidin-4-ol. The yield of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is typically high, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-8-ylmethyl)piperidin-4-ol has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(Quinolin-8-ylmethyl)piperidin-4-ol has been shown to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are characteristic of Alzheimer's disease. 1-(Quinolin-8-ylmethyl)piperidin-4-ol has also been shown to increase dopamine levels in the brain, which can be beneficial in the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(quinolin-8-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-6-9-17(10-7-14)11-13-4-1-3-12-5-2-8-16-15(12)13/h1-5,8,14,18H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFSITBAQCQHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-8-ylmethyl)piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

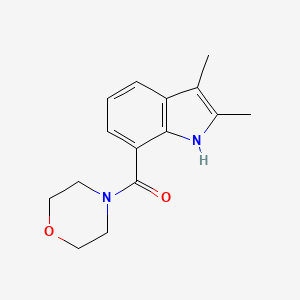

![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)
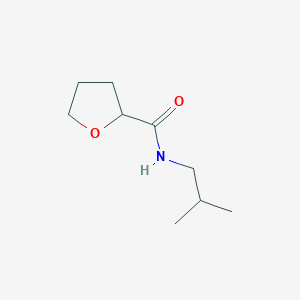
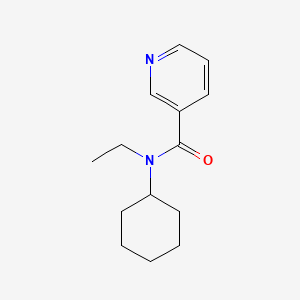
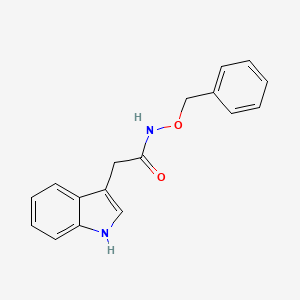
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)